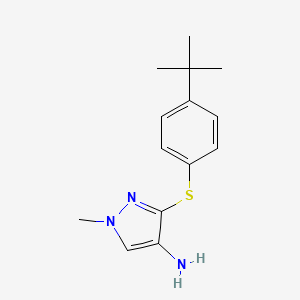![molecular formula C14H17NO4 B6644754 4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6644754.png)
4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research due to its potent anti-inflammatory and analgesic effects. Meclofenamic acid belongs to the family of fenamate drugs, which are structurally related to the prostaglandin synthase inhibitors.
Mécanisme D'action
4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid acid exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound acid has been shown to have potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has been used to study the role of prostaglandins in various physiological and pathological processes, including inflammation, pain, and fever. This compound acid has also been shown to have antitumor and antiviral effects in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid acid has been widely used in scientific research due to its potent anti-inflammatory and analgesic effects. It is relatively easy to synthesize and has a high purity level. However, this compound acid has some limitations in lab experiments. It has been shown to have some cytotoxic effects on certain cell types, which may limit its use in some studies. Additionally, it has been shown to have some off-target effects on other enzymes, which may complicate the interpretation of some experimental results.
Orientations Futures
There are several future directions for the use of 4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid acid in scientific research. One area of interest is the study of the role of prostaglandins in cancer progression and metastasis. This compound acid has been shown to have antitumor effects in some studies, and further investigation may reveal its potential as a cancer therapy. Another area of interest is the study of the role of prostaglandins in the immune system. This compound acid has been shown to have immunomodulatory effects in some studies, and further investigation may reveal its potential as an immune therapy.
Méthodes De Synthèse
4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid acid can be synthesized by the reaction of 2-(1-Methoxycyclobutyl)acetic acid with 4-aminobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid acid has been used in various scientific research studies as an experimental tool to investigate the role of prostaglandins in various physiological and pathological processes. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. This compound acid has been used to study the effects of prostaglandins on inflammation, pain, fever, and other physiological responses.
Propriétés
IUPAC Name |
4-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-14(7-2-8-14)9-12(16)15-11-5-3-10(4-6-11)13(17)18/h3-6H,2,7-9H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUJLVTZZGIXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CC(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-Methyl-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6644688.png)
![[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644698.png)


![8-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6644726.png)


![3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644741.png)
![Methyl 4-[(4-methylcyclohexyl)amino]cyclohexane-1-carboxylate](/img/structure/B6644745.png)
![5-bromo-3-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6644753.png)

![4,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644762.png)
![2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6644763.png)
![6-Chloro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644771.png)
